UDP-Na
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTYIAWTASOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861597 | |
| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Interconnections of Uridine Diphosphate
Pathways of Uridine (B1682114) Nucleotide Synthesis
Uridine nucleotides, including UDP, are synthesized through two primary routes: the de novo pathway and the salvage pathway.
The de novo synthesis of pyrimidine (B1678525) nucleotides is a multi-step pathway that begins with simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. In eukaryotes, the initial steps are catalyzed by a multifunctional enzyme. The pathway proceeds through the formation of carbamoyl aspartate, dihydroorotate, and subsequently orotate (B1227488). wikipedia.org Orotate is then converted to orotidine (B106555) 5'-monophosphate (OMP) by orotate phosphoribosyltransferase, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP). fishersci.at OMP is subsequently decarboxylated to form uridine 5'-monophosphate (UMP). fishersci.at
UMP is then sequentially phosphorylated to form UDP and finally uridine 5'-triphosphate (UTP). The conversion of UMP to UDP is catalyzed by uridylate kinase, while the conversion of UDP to UTP is mediated by nucleoside diphosphate (B83284) kinase, which can utilize ATP or other nucleoside triphosphates as the phosphate donor. wikipedia.org This de novo pathway is essential for generating the foundational pyrimidine ring and building the initial uridine monophosphate unit, which is then elaborated into UDP and UTP.
Cells can also synthesize uridine nucleotides from pre-existing nucleobases or nucleosides through salvage pathways. This is particularly important in tissues that have limited capacity for de novo synthesis or to conserve metabolic energy. Uridine, a nucleoside consisting of uracil (B121893) linked to a ribose sugar, can be taken up by cells. fishersci.canih.gov Uridine is then phosphorylated by uridine kinase to form UMP. wikipedia.org This UMP can then be further phosphorylated to UDP and UTP through the actions of nucleoside monophosphate kinase and nucleoside diphosphate kinase, respectively. wikipedia.org The salvage pathway provides a direct route to replenish the pool of uridine nucleotides, bypassing the energy-intensive de novo synthesis.
De Novo Pyrimidine Biosynthesis Converging on UTP
Interconversion and Cycling of UDP-Sugars
A major metabolic role of UDP is its function as a carrier molecule for activated sugars. UDP-sugars are essential substrates for glycosyltransferases, enzymes that build complex carbohydrates, glycoproteins, and glycolipids. The UDP molecule is released after the transfer of the sugar moiety and can be recycled.
Uridine diphosphate glucose (UDP-Glc) is a prominent UDP-sugar involved in several metabolic pathways, most notably glycogenesis, the synthesis of glycogen (B147801). wikipedia.orgwikipedia.org UDP-Glc is formed from glucose 1-phosphate and UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, releasing pyrophosphate. wikipedia.org
Formation of UDP-Glucose Glucose 1-phosphate + UTP ⇌ UDP-Glucose + Pyrophosphate
In glycogenesis, glycogen synthase utilizes UDP-Glc as a substrate to add glucose units to the growing glycogen chain, releasing UDP. wikipedia.org
Glycogen Synthesis Glycogen(n) + UDP-Glucose → Glycogen(n+1) + UDP
The released UDP can then be rephosphorylated to UTP, allowing the cycle to continue. wikipedia.org UDP-Glc also serves as a precursor for the synthesis of other activated sugars, such as UDP-galactose and UDP-glucuronic acid, which are involved in the synthesis of various polysaccharides and detoxification processes. wikipedia.org
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a key end-product of the hexosamine biosynthesis pathway (HBP). wikipedia.org This pathway shunts a small percentage of glucose from glycolysis towards the synthesis of amino sugars. The first committed step of the HBP is the conversion of fructose (B13574) 6-phosphate and glutamine to glucosamine (B1671600) 6-phosphate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). wikipedia.org Subsequent enzymatic steps lead to the formation of UDP-GlcNAc.
UDP-GlcNAc is a vital substrate for numerous glycosylation reactions, including the synthesis of glycosaminoglycans, proteoglycans, glycolipids, and importantly, for O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins. wikipedia.org O-GlcNAcylation is a dynamic post-translational modification that plays regulatory roles in various cellular processes, including signal transduction, transcription, and protein stability. wikipedia.org The levels of UDP-GlcNAc can influence the extent of protein O-GlcNAcylation, linking glucose metabolism to cellular signaling and function. Research indicates that UDP-GlcNAc is extensively involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs). wikipedia.org In mammals, there is enrichment of OGT transcripts in pancreatic beta-cells, and UDP-GlcNAc is thought to be part of the glucose sensing mechanism, with evidence suggesting a role in insulin (B600854) sensitivity in other cells. wikipedia.org
The synthesis of UDP-GlcNAc varies between prokaryotic and eukaryotic organisms, with differences in enzymes like GlmU, making it a potential target for antibacterial therapies. wikipedia.org
Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) in Hexosamine Biosynthesis Pathway (HBP)
Regulation of HBP Flux and UDP-GlcNAc Availability
The Hexosamine Biosynthesis Pathway (HBP) is a metabolic route that shunts a portion of glucose flux towards the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgoup.comnih.gov UDP-GlcNAc is a crucial nucleotide sugar donor for various glycosylation processes, including protein N- and O-glycosylation, and the synthesis of glycosaminoglycans and glycolipids. frontiersin.orgwikipedia.orgunimib.it
UDP-GlcNAc levels can be influenced by the availability of its precursors, including glucose, glutamine, acetyl-CoA, and UTP. nih.gov Increased flux through the HBP and elevated UDP-GlcNAc levels have been linked to various physiological and pathological conditions, such as insulin resistance, vascular complications of diabetes, and cancer. frontiersin.orgnih.gov
Furthermore, UDP-GlcNAc itself can exert feedback inhibition on GFAT, providing a mechanism for tight regulation of its own synthesis. acs.org The O-GlcNAcylation pathway, which utilizes UDP-GlcNAc as a substrate for modifying intracellular proteins, also plays a role in regulating UDP-GlcNAc biosynthesis and sensing cellular nutrient status. plos.orgnih.govontosight.aieurekaselect.comresearchgate.net Changes in UDP-GlcNAc levels can impact protein O-GlcNAcylation, which in turn can affect the activity and expression of enzymes involved in the HBP and other metabolic pathways. nih.govnih.gov
Studies have shown that while glucose availability can influence HBP flux, the regulation is complex and can be tissue-specific. nih.govresearchgate.net For instance, in some cell types, glucose limitation can suppress the de novo HBP but trigger salvage pathways to maintain UDP-GlcNAc levels. nih.gov The dynamic regulation of HBP ensures that UDP-GlcNAc levels are maintained in response to nutrient fluctuations to support cellular functions. nih.gov
Uridine Diphosphate Glucuronic Acid (UDP-GlcUA) in Glucuronidation Pathways
Uridine diphosphate glucuronic acid (UDP-GlcUA) is another important UDP-sugar derivative, primarily known for its role in glucuronidation. Glucuronidation is a major detoxification pathway in which glucuronic acid is transferred from UDP-GlcUA to various endogenous and exogenous substances, increasing their water solubility and facilitating their excretion from the body. mdpi.com
UDP-GlcUA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH). researchgate.netnih.gov This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose. mdpi.com
UDP-GlcUA is a substrate for UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the conjugation of glucuronic acid to a wide range of aglycone substrates, including bilirubin, steroid hormones, drugs, and environmental toxins. The resulting glucuronides are typically less pharmacologically active and more readily excreted via bile or urine.
Beyond detoxification, UDP-GlcUA is also a precursor for the biosynthesis of various polysaccharides, including hyaluronan and pectin (B1162225) in plants. nih.govresearchgate.netnih.gov The availability of UDP-GlcUA can influence the synthesis rate of these important biological molecules. nih.gov
Uridine Diphosphate Galactose (UDP-Gal) Interconversion with UDP-Glucose
Uridine diphosphate galactose (UDP-Gal) is a crucial nucleotide sugar involved in the biosynthesis of glycoproteins, glycolipids, and polysaccharides containing galactose. mdpi.comnih.govresearchgate.net UDP-Gal is primarily synthesized through the interconversion of UDP-glucose, catalyzed by the enzyme UDP-glucose 4-epimerase (UGE), also known as UDP-galactose 4-epimerase (GALE). mdpi.comnih.govresearchgate.netwikipedia.org
The UGE-catalyzed reaction is reversible, allowing for the conversion of UDP-glucose to UDP-Gal and vice versa. mdpi.comnih.govwikipedia.org This interconversion is a key step in the Leloir pathway, the primary route for galactose metabolism. mdpi.comnih.govwikipedia.org In this pathway, dietary galactose is converted to galactose 1-phosphate, which then reacts with UDP-glucose to form UDP-Gal and glucose 1-phosphate, catalyzed by galactose-1-phosphate uridylyltransferase (GALT). mdpi.comnih.gov UGE then regenerates UDP-glucose from UDP-Gal, allowing the cycle to continue and facilitating the entry of galactose into central metabolic pathways via glucose 1-phosphate. mdpi.comwikipedia.org
In addition to its role in metabolizing dietary galactose, UGE is essential for the de novo biosynthesis of UDP-Gal from glucose precursors, ensuring a supply of UDP-Gal for the synthesis of glycoconjugates even when dietary galactose is limited. nih.govresearchgate.netplos.org Some isoforms of UGE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-GlcNAc, further highlighting the interconnectedness of nucleotide sugar metabolism. nih.govwikipedia.org
Deficiencies in UGE activity can lead to epimerase-deficiency galactosemia, a metabolic disorder characterized by the accumulation of galactose and galactose-1-phosphate. nih.gov
Uridine Diphosphate N-Acetylmuramic Acid (UDP-MurNAc) in Peptidoglycan Precursor Synthesis
Uridine diphosphate N-acetylmuramic acid (UDP-MurNAc) is a critical precursor molecule specifically involved in the biosynthesis of peptidoglycan, a major structural component of bacterial cell walls. oup.comwikipedia.orgasm.orgmdpi.comontosight.ainih.govnih.gov Peptidoglycan provides rigidity and maintains cell shape, protecting bacteria from osmotic lysis. ontosight.ai
The synthesis of UDP-MurNAc occurs in the cytoplasm of bacteria. It begins with UDP-GlcNAc, which is converted to UDP-N-acetylenolpyruvoylglucosamine by the enzyme MurA through the transfer of an enolpyruvate group from phosphoenolpyruvate (B93156) (PEP). oup.comwikipedia.orgasm.orgmdpi.comnih.gov Subsequently, the enolpyruvoyl group is reduced by the enzyme MurB, using NADPH, to form the lactyl moiety of UDP-MurNAc. oup.comwikipedia.orgasm.orgmdpi.comnih.govresearchgate.net
UDP-MurNAc is the foundation upon which the pentapeptide side chain of peptidoglycan is built. A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add specific amino acids to the lactyl group of UDP-MurNAc, ultimately forming UDP-MurNAc-pentapeptide. oup.comwikipedia.orgasm.orgmdpi.comontosight.ainih.govresearchgate.net This molecule is then translocated across the bacterial membrane and incorporated into the growing peptidoglycan layer. wikipedia.orgasm.orgmdpi.comontosight.ai
The enzymes involved in UDP-MurNAc synthesis, particularly MurA and MurB, are essential for bacterial survival and are targets for several antibiotics, such as fosfomycin (B1673569) which inhibits MurA. oup.comasm.orgresearchgate.net
Other Biologically Relevant UDP-Sugar Derivatives (e.g., UDP-Xylose, UDP-ManNAcA)
Beyond the widely studied UDP-sugar derivatives, several others play important roles in various biological processes across different organisms.
Uridine Diphosphate Xylose (UDP-Xylose)
UDP-xylose is a nucleotide sugar donor required for the synthesis of xylans, xyloglucans, and other xylose-containing glycoconjugates in plants, as well as proteoglycans in animals and capsular polysaccharides in some fungi. nih.govpnas.orgoup.commedchemexpress.comnih.govontosight.aicymitquimica.com
UDP-xylose is primarily synthesized from UDP-glucuronic acid (UDP-GlcUA) through the action of UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS). nih.govpnas.orgoup.commedchemexpress.comnih.gov In plants, UXS enzymes can be found in both the cytosol and the Golgi lumen, and cytosolic UDP-xylose is transported into the Golgi for polysaccharide synthesis. nih.govoup.comnih.gov
UDP-xylose can also act as a regulatory molecule, feedback inhibiting enzymes involved in its own synthesis and the synthesis of other UDP-sugars derived from UDP-glucose. nih.gov
Uridine Diphosphate N-Acetylmannosaminuronic Acid (UDP-ManNAcA)
While not as extensively covered in the provided search results as other UDP-sugars, UDP-N-acetylmannosaminuronic acid (UDP-ManNAcA) is a known precursor for the synthesis of certain bacterial cell wall components and capsular polysaccharides in some microorganisms. Its biosynthesis typically involves the epimerization and oxidation of UDP-GlcNAc. Further detailed research findings specifically on UDP-ManNAcA's metabolic interconnections and regulation were not prominently featured in the search results, highlighting a potential area for further focused study.
Enzymatic Mechanisms and Functional Roles of Uridine Diphosphate
UDP as a Glycosyl Donor Co-substrate in Glycosyltransferase Reactions
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of saccharide moieties from activated nucleotide sugars, such as UDP-sugars, to a variety of acceptor molecules, including carbohydrates, lipids, and proteins. wikipedia.org These reactions establish glycosidic linkages, which are fundamental to the formation of diverse glycoconjugates and polysaccharides. UDP-dependent glycosyltransferases (UGTs), belonging to Glycosyltransferase Family 1 (GT1), are a prominent group that utilizes UDP-activated sugar donors. cazypedia.orgasm.orgmdpi.com
Mechanistic Studies of Glycosyltransferase Catalysis
Glycosyltransferases can operate through two main mechanisms: retaining or inverting, depending on whether the stereochemistry of the anomeric carbon of the sugar donor is retained or inverted in the product. wikipedia.org Many plant UGTs utilize an inverting mechanism, typically involving an SN2-like direct displacement. nih.govresearchgate.net This process involves the deprotonation of a catalytic atom on the acceptor molecule, which then acts as a nucleophile to attack the C1 anomeric carbon of the UDP-sugar, leading to the displacement of UDP and the formation of a glycosidic bond with inverted configuration at the anomeric carbon. nih.gov The mechanism often involves a conserved catalytic dyad, frequently comprising a histidine and an aspartate residue. asm.orgfrontiersin.org
Studies on various glycosyltransferases, including those from different organisms, have provided insights into the catalytic process. For example, theoretical studies on metal-independent retaining glycosyltransferases suggest a mechanism where the acceptor's oxygen performs a nucleophilic attack on the anomeric center of the sugar, with the UDP's β-phosphate group acting as the leaving group. acs.org
Structural Biology of UDP-Binding Domains in Enzymes
The structural basis for UDP recognition in glycosyltransferases is crucial for understanding their function. Many glycosyltransferases, particularly those with a GT-B fold, possess a UDP-binding domain. cazypedia.orgembopress.org This domain is typically located in the C-terminal part of the enzyme and is responsible for binding the UDP moiety of the nucleotide sugar donor. cazypedia.orgembopress.org
The UDP-binding domain often features a characteristic Rossmann fold, which is common in nucleotide-binding proteins. oup.com Key amino acid residues within this domain are involved in interacting with the pyrophosphate group and the uracil (B121893) base of UDP through hydrogen bonds and stacking interactions. asm.orgembopress.orgoup.com For instance, interactions with the ribose and uracil moieties of UDP have been observed in structural studies of glycosyltransferases. oup.com The binding of the UDP moiety is essential for orienting the sugar donor correctly within the active site for the subsequent glycosyl transfer reaction. asm.orgmdpi.com Structural studies, such as the crystal structure analysis of the UDP-glucuronic acid binding domain of human UGT2B7, have revealed the specific interactions between the enzyme and the UDP-sugar cofactor. nih.govnih.gov
Specific Enzymatic Pathways Involving UDP and its Derivatives
UDP and its sugar-conjugated forms are integral to numerous specific metabolic pathways, facilitating the synthesis and modification of various biomolecules.
UDP-Glucose Pyrophosphorylase Activity and Glycogen (B147801) Synthesis
UDP-glucose is an activated form of glucose and serves as a direct precursor for glycogen synthesis. pnas.orguoanbar.edu.iqwikipedia.org In this pathway, glycogen synthase utilizes UDP-glucose to add glucose units to the growing glycogen chain, releasing UDP in the process. uoanbar.edu.iqwikipedia.org The UDP molecule released can then be recycled back to UTP. uoanbar.edu.iqwikipedia.org UGP2, a specific isoform of UDP-glucose pyrophosphorylase, has been shown to be critical for glycogen synthesis and growth in certain contexts, such as pancreatic cancer cells. pnas.org
The reaction catalyzed by UDP-glucose pyrophosphorylase can be represented as:
Glucose 1-phosphate + UTP UDP-glucose + PPi wikipedia.orgcreative-enzymes.com
PPi + H₂O 2 Pi uoanbar.edu.iq
UDP-Glucuronosyltransferases (UGTs) in Biotransformation and Endogenous Compound Metabolism
UDP-glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes that catalyze the glucuronidation of a wide range of lipophilic compounds, including drugs, xenobiotics, and endogenous substances. nih.govontosight.aifrontiersin.orgphysiology.org This process involves the transfer of glucuronic acid from the activated donor, UDP-α-D-glucuronic acid (UDPGA), to an acceptor molecule containing a suitable functional group (such as hydroxyl, carboxyl, amino, or sulfhydryl groups). nih.govfrontiersin.orgresearchgate.net The resulting glucuronides are typically more water-soluble and are thus more readily eliminated from the body via bile or urine. nih.govontosight.ai
UGTs play a critical role in detoxification and the regulation of levels of endogenous compounds like steroids and dopamine. frontiersin.org The glucuronidation reaction catalyzed by UGTs follows an inverting mechanism, utilizing a direct SN2-like attack by the acceptor molecule on the anomeric carbon of UDPGA, leading to the release of UDP and the formation of a β-D-glucuronide. frontiersin.orgresearchgate.net UDPGA is synthesized from UDP-glucose through a two-step oxidation process catalyzed by UDP-glucose dehydrogenase. nih.gov
The general reaction catalyzed by UGTs is:
Acceptor + UDP-α-D-glucuronic acid Acceptor-β-D-glucuronide + UDP frontiersin.orgresearchgate.net
UGTs are primarily located in the endoplasmic reticulum membrane, particularly abundant in the liver, but are also found in other tissues, including the brain, where they contribute to the blood-brain barrier's protective function. nih.govfrontiersin.orgresearchgate.net
UDP-N-acetylglucosamine Transferase (OGT) in Protein O-GlcNAcylation
UDP-N-acetylglucosamine Transferase (OGT), also known as UDP-N-acetylglucosamine:polypeptide β-N-acetylglucosaminyltransferase, is a unique enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to serine or threonine residues of cytoplasmic and nuclear proteins. wikipedia.orgoncotarget.commybiosource.comuniprot.orgnih.gov This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that affects a wide variety of proteins and is involved in numerous cellular processes, including gene expression, metabolism, signal transduction, and stress responses. oncotarget.commybiosource.comuniprot.orgrndsystems.com
Unlike phosphorylation, which is mediated by a large number of kinases and phosphatases, O-GlcNAcylation is regulated by only two enzymes in mammals: OGT, which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. oncotarget.comrndsystems.com UDP-GlcNAc is synthesized through the hexosamine biosynthetic pathway (HBP), and its cellular concentration can influence OGT activity. oncotarget.comnih.gov OGT utilizes an ordered bi-bi mechanism, with UDP-GlcNAc binding first. nih.gov The TPR domains of OGT are important for substrate binding, enzymatic activity, and stability. nih.gov The O-GlcNAcylation reaction releases UDP as a product, which can act as a feedback inhibitor of OGT. nih.gov
The reaction catalyzed by OGT is:
Protein-Ser/Thr + UDP-GlcNAc Protein-Ser/Thr-O-GlcNAc + UDP oncotarget.commybiosource.comuniprot.orgnih.gov
OGT glycosylates a diverse range of proteins, including histones, transcription factors, and enzymes involved in glycolysis, highlighting its broad impact on cellular function. mybiosource.comuniprot.org
Epimerases and Dehydratases of UDP-Sugars (e.g., UDP-GlcNAc 4-epimerase, UDP-Xylose Synthase)
UDP-sugar epimerases and dehydratases are critical enzymes that modify the sugar moiety of UDP-linked substrates, thereby expanding the repertoire of activated sugars available for downstream biosynthetic processes. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize NAD(P)+ as a cofactor to facilitate redox reactions. The catalytic mechanisms often involve the transient oxidation of a hydroxyl group on the sugar ring, leading to the formation of a keto intermediate, which is subsequently modified or reduced.
A well-characterized example is UDP-glucose 4-epimerase (GALE), which catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. This reaction is a vital step in the Leloir pathway, enabling the metabolism of galactose. The mechanism involves the abstraction of a proton from the 4'-hydroxyl group of the sugar by a conserved tyrosine residue, followed by the transfer of a hydride from C4 of the sugar to NAD+, generating a 4-ketopyranose intermediate and NADH. The intermediate then undergoes a 180° rotation within the active site, allowing the hydride from NADH to be transferred to the opposite face of the C4 carbon, resulting in the inversion of stereochemistry. In humans and certain bacterial species, GALE also functions as a UDP-GlcNAc 4-epimerase, catalyzing the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). This activity is crucial for the biosynthesis of various glycoconjugates containing N-acetylgalactosamine.
UDP-Xylose Synthase (UXS) catalyzes the conversion of UDP-glucuronic acid to UDP-xylose. UDP-xylose is a necessary precursor for the initiation of glycosaminoglycan synthesis on proteoglycan core proteins. The mechanism of UXS involves a three-step process initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-glucuronic acid, forming a UDP-4-keto-glucuronic acid intermediate. This intermediate then undergoes decarboxylation at the C5 position, followed by the reduction of the C4 keto group by the enzyme-bound NADH to produce UDP-xylose. Structural studies have indicated that distortion of the glucuronyl ring within the active site facilitates these catalytic steps.
Another enzyme, UDP-apiose/UDP-xylose synthase (UAXS), also utilizes UDP-glucuronic acid as a substrate but catalyzes a more complex reaction involving sugar ring opening and contraction to produce both UDP-apiose and UDP-xylose. Nucleotide sugar dehydratases, as a broader class, are involved in the biosynthesis of deoxy and amino sugars, with some acting on UDP-GlcNAc derivatives.
| Enzyme | Substrate(s) | Product(s) | Cofactor |
| UDP-glucose 4-epimerase | UDP-galactose | UDP-glucose | NAD+ |
| UDP-glucose 4-epimerase | UDP-GlcNAc | UDP-GalNAc | NAD+ |
| UDP-Xylose Synthase | UDP-glucuronic acid | UDP-xylose | NAD+ |
| UDP-apiose/UDP-xylose Synthase | UDP-glucuronic acid | UDP-apiose, UDP-xylose | NADH |
Enzymes in Bacterial Cell Wall Biosynthesis (e.g., MurZ, MurB, GlmU)
Uridine (B1682114) diphosphate (B83284) derivatives are central intermediates in the cytoplasmic stages of bacterial peptidoglycan biosynthesis, a crucial process for maintaining cell integrity and shape. The synthesis of the peptidoglycan monomer involves a series of enzymatic steps that convert UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-N-acetylmuramyl-pentapeptide.
GlmU is a bifunctional enzyme that plays a critical role in the initial stages of this pathway by synthesizing UDP-GlcNAc. GlmU catalyzes two sequential reactions: the acetylation of glucosamine-1-phosphate (GlcN-1-phosphate) using acetyl-CoA, and the subsequent uridyltransfer reaction where N-acetylglucosamine-1-phosphate reacts with UTP to form UDP-GlcNAc and pyrophosphate. This positions UDP-GlcNAc as a key branch point metabolite for peptidoglycan and other cell wall components like lipopolysaccharide in Gram-negative bacteria.
The first committed step unique to peptidoglycan biosynthesis is catalyzed by MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase. This enzyme was historically referred to as MurZ. MurA transfers an enolpyruvate group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc, resulting in the formation of UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403). This reaction is essential for introducing the three-carbon unit that will become the lactyl moiety of muramic acid.
Following MurA, the enzyme MurB, UDP-N-acetylenolpyruvoylglucosamine reductase, catalyzes the reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid (UDP-MurNAc). This reaction requires NADPH as a cofactor, reducing the enolpyruvyl group to a lactyl group and forming UDP-MurNAc. UDP-MurNAc is the direct precursor for the addition of the pentapeptide side chain.
Subsequent enzymes, MurC, MurD, MurE, and MurF, sequentially add specific amino acids to the UDP-MurNAc molecule, utilizing ATP hydrolysis to drive peptide bond formation, ultimately yielding the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide. While these later Mur ligases act on UDP-MurNAc, the initial formation of this crucial intermediate relies on the enzymatic activities of GlmU, MurA, and MurB, highlighting the critical involvement of UDP-containing molecules throughout the cytoplasmic stages of bacterial cell wall synthesis.
| Enzyme | Substrate(s) | Product(s) | Role |
| GlmU | GlcN-1-phosphate, UTP, Acetyl-CoA | UDP-GlcNAc, CoA, Pyrophosphate | Synthesizes UDP-GlcNAc |
| MurA | UDP-GlcNAc, Phosphoenolpyruvate | UDP-GlcNAc-enolpyruvate, Phosphate | Adds enolpyruvate to UDP-GlcNAc |
| MurB | UDP-GlcNAc-enolpyruv ate, NADPH | UDP-MurNAc, NADP+ | Reduces enolpyruvate to form UDP-MurNAc |
| MurC | UDP-MurNAc, L-alanine, ATP | UDP-MurNAc-L-alanine, ADP, Pi | Adds L-alanine |
| MurD | UDP-MurNAc-L-alanine, D-glutamate, ATP | UDP-MurNAc-L-alanyl-D-glutamate, ADP, Pi | Adds D-glutamate |
| MurE | UDP-MurNAc-dipeptide, L-lysine or m-DAP, ATP | UDP-MurNAc-tripeptide, ADP, Pi | Adds L-lysine or meso-diaminopimelate |
| MurF | UDP-MurNAc-tripeptide, D-alanyl-D-alanine, ATP | UDP-MurNAc-pentapeptide, ADP, Pi | Adds D-alanyl-D-alanine |
Uridine Diphosphate in Extracellular and Intracellular Signaling Networks
Extracellular Nucleotide Signaling by UDP
Extracellular nucleotides, including ATP, ADP, UTP, and UDP, are recognized as important signaling molecules that participate in the ubiquitous system of cell-to-cell communication known as purinergic signaling nih.govunife.itresearchgate.netmdpi.comnih.gov. These nucleotides can be released into the extracellular space through various mechanisms, including non-regulated leakage from damaged or dying cells, or via controlled processes involving channels and transporters nih.govunife.itplos.org. Once outside the cell, extracellular UDP can act as a signaling molecule, mediating diverse physiological and pathophysiological processes such as tissue homeostasis, inflammation, and wound healing nih.govunife.it. Research has shown that extracellular UDP can stimulate the migration of cells, such as microglial precursors, suggesting a role in processes like development and response to injury unife.itplos.org.
Engagement with P2Y Purinoceptors
A primary mechanism through which extracellular UDP exerts its signaling effects is by engaging with specific G protein-coupled receptors known as P2Y purinoceptors nih.govunife.itmdpi.comnih.govnih.govphysiology.orgguidetopharmacology.orgpnas.orgaai.org. The P2Y receptor family consists of several subtypes, each activated by distinct nucleotides guidetopharmacology.orgpnas.org. UDP is a key endogenous agonist for certain P2Y receptor subtypes, triggering intracellular signaling cascades upon binding guidetopharmacology.orgalzdiscovery.orgtocris.comnih.gov.
P2Y6 Receptor Agonism and Downstream Effectors
The P2Y6 receptor is preferentially activated by extracellular UDP guidetopharmacology.orgalzdiscovery.orgtocris.comnih.gov. Activation of the P2Y6 receptor is typically coupled to Gq proteins, leading to the stimulation of phospholipase C (PLC) alzdiscovery.orgnih.gov. This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium from intracellular stores, leading to elevated intracellular calcium levels, which serve as a crucial downstream effector for P2Y6 receptor signaling alzdiscovery.orgnih.govpnas.orgbiorxiv.org.
Activation of P2Y6 by UDP has been implicated in various cellular responses. In microglia, P2Y6 activation triggers phagocytosis, a process essential for clearing cellular debris and pathogens nih.govalzdiscovery.orgphysiology.orgresearchgate.net. Studies have shown that P2Y6 is upregulated in microglia following neuronal damage, suggesting its role as a sensor for UDP released from injured neurons to promote phagocytic clearance nih.govalzdiscovery.org. Furthermore, P2Y6 activation can mediate inflammatory responses by promoting the release of pro-inflammatory mediators and chemokines such as monocyte chemoattractant protein-1 (MCP-1) aai.orgalzdiscovery.orgpnas.orgbiorxiv.org. Downstream signaling pathways activated by P2Y6 engagement include the JNK signaling pathway pnas.orgbiorxiv.org and the ERK1/2 pathway aai.orgresearchgate.net. Research in adipocytes has shown that P2Y6 activation leads to phosphorylation of JNK and its downstream effector cJUN, and that deletion of adipocyte P2Y6 can improve glucose homeostasis and reduce inflammation pnas.orgbiorxiv.org.
P2Y14 Receptor Interaction and Ligand Properties
The P2Y14 receptor is another P2Y subtype that interacts with uridine (B1682114) nucleotides, although it is preferentially activated by UDP-sugars such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine guidetopharmacology.orgelifesciences.orgebi.ac.uk. However, UDP itself can also activate the P2Y14 receptor guidetopharmacology.orgebi.ac.uk. Interestingly, UDP has been demonstrated to act as a competitive antagonist of UDP-glucose at the human recombinant P2Y14 receptor guidetopharmacology.org. The P2Y14 receptor is coupled to Gαi proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels ebi.ac.uknih.govnih.gov. Studies have investigated the interaction and ligand properties of various UDP-sugars at the P2Y14 receptor, detailing the binding sites and mechanisms of activation elifesciences.org.
Integration of Purinergic Signaling with Other Cellular Pathways
Purinergic signaling, mediated by extracellular nucleotides like UDP, is not an isolated system but is integrated with other cellular signaling pathways, allowing for complex modulation of cellular responses csic.es. Activation of P2Y receptors, including those responsive to UDP, can initiate protein kinase cascades that influence downstream signaling pathways involved in diverse cellular processes pnas.org. For instance, UDP/P2Y6 signaling has been shown to activate ERK1/2 and AP-1 in macrophages, contributing to inflammatory responses aai.org. In adipocytes, P2Y6 activation impacts JNK signaling, which is linked to metabolic dysfunction pnas.orgbiorxiv.org. Extracellular UDP-glucose, acting via P2Y14, can activate JAK2 and increase STAT3 phosphorylation, influencing gene expression like hyaluronan synthase 2 (HAS2) nih.gov. Furthermore, purinergic signaling can interact with pathways initiated by other stimuli, such as Toll-like receptors (TLRs), influencing immune and inflammatory responses alzdiscovery.orgresearchgate.net. The interplay between purinergic signaling and pathways controlling cell proliferation, migration, differentiation, and even glucose metabolism highlights the integrated nature of UDP's extracellular signaling functions unife.itplos.orgpnas.orgpnas.orgbiorxiv.org.
Intracellular Signaling Modulations through UDP-Derived Metabolites
Beyond its role as an extracellular messenger, UDP is a central metabolite from which various UDP-derived sugars are synthesized. These nucleotide sugars play crucial intracellular roles as substrates for glycosylation reactions, which are essential for the biosynthesis of macromolecules like glycogen (B147801), glycoproteins, glycolipids, and glycosaminoglycans fiveable.mewikipedia.orgwikipedia.orgontosight.airesearchgate.net. These intracellular processes and the derived metabolites can also influence cellular signaling and fate.
Influence on Cellular Proliferation and Apoptosis in Research Models
Intracellular UDP-derived metabolites, particularly UDP-sugars, and the enzymes involved in their metabolism can modulate cellular proliferation and apoptosis in various research models. For example, UDP-glucose is a precursor for UDP-glucuronic acid, which is synthesized by UDP-glucose 6-dehydrogenase (UGDH) ontosight.aioncotarget.com. UDP-glucuronic acid is a substrate for UDP-glucuronosyltransferases (UGTs), enzymes involved in the glucuronidation of various substrates, including cellular lipids oncotarget.commostwiedzy.pl. Studies in cancer cell lines have shown that the expression of certain UGT isoforms can significantly decrease cell proliferation and increase cell death mostwiedzy.pl.
Furthermore, while primarily known for its extracellular role via P2Y14, UDP-glucose has also been suggested to act as a potential intracellular signaling molecule in some contexts csic.esresearchgate.netfrontiersin.orgasm.org. Research in rat glucose-responsive insulinoma cells indicated that UDP-glucose accelerated apoptosis, and knockdown of P2Y14 suppressed this effect, suggesting a complex role that might involve both intra- and extracellular mechanisms or downstream effects of P2Y14 activation nih.govahajournals.orgnih.gov. In a rat model of subarachnoid hemorrhage, UDP-glucose/P2Y14 signaling was found to exacerbate neuronal apoptosis ahajournals.orgnih.gov. In contrast, studies on UDP/P2Y6 signaling in the context of viral infection showed that while UDP did not significantly affect cell proliferation, it protected cells from virus-induced apoptosis aai.org. The influence of UDP-derived metabolites on cellular proliferation and apoptosis appears to be context-dependent, varying with cell type and the specific metabolic and signaling pathways involved.
Interplay with Nutrient Sensing and Stress Responses in Cellular Systems
Uridine diphosphate (B83284), particularly in the form of its sugar conjugates like UDP-glucose (UDPG) and UDP-N-acetylglucosamine (UDP-GlcNAc), acts as a key molecule integrating nutrient availability with cellular stress responses. UDP-glucose has been identified as a signaling molecule that helps coordinate nutrient availability with cellular processes, such as cell size and division, in organisms like E. coli. researchgate.net Studies in E. coli have indicated that UDP-glucose is central to the nutrient-dependent control of cell size, with mutants defective in UDP-glucose biosynthesis showing impaired growth-rate-dependent control of cell size under varying nutrient conditions. researchgate.net
The hexosamine biosynthetic pathway (HBP), which culminates in the production of UDP-GlcNAc, is a significant nutrient-sensing pathway. This pathway utilizes glucose, glutamine, acetyl-CoA, and uridine, making the level of UDP-GlcNAc sensitive to the availability of these nutrients. nih.gov UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), an enzyme that modifies proteins through O-GlcNAcylation. nih.govnih.govembopress.org This post-translational modification is highly dynamic and plays a critical role in modulating cellular processes in response to nutrient status and various stress conditions. nih.govresearchgate.net
The HBP and O-GlcNAcylation are interconnected with major nutrient and energy sensing pathways, including the mechanistic Target of Rapamycin (mTOR) and AMP-activated protein kinase (AMPK) signaling pathways. nih.gov OGT activity and UDP-GlcNAc availability can influence the activity of both mTOR and AMPK, thereby integrating nutrient signals with the regulation of cell growth, metabolism, and stress responses. nih.govresearchgate.net For instance, O-GlcNAcylation of the protein KEAP1, a repressor of the NRF2 antioxidant response pathway, links nutrient sensing to redox stress signaling. embopress.org Reduced O-GlcNAcylation of KEAP1, either through OGT inhibition or glucose deprivation, can activate NRF2, a key component of the cellular stress response that upregulates antioxidant and cytoprotective genes. embopress.orgjfda-online.com
Furthermore, UDP-glucose has been shown to directly influence oxidative stress responses. In microalgae, exogenous addition of UDP-glucose and overexpression of UDP-glucose pyrophosphorylase (UGPase), an enzyme in UDP-glucose synthesis, increased tolerance to oxidative stress induced by hydrogen peroxide and high temperature. nih.gov This effect was associated with reduced reactive oxygen species (ROS) production, decreased malondialdehyde content, and enhanced antioxidant enzyme activities. nih.gov Conversely, a reduction in UDP-glucose content led to aggravated oxidative damage. nih.gov In isolated neutrophils, extracellular UDP-glucose has been observed to activate oxidative stress and respiratory burst, suggesting a role in inflammatory responses. nih.gov
Data illustrating the impact of UDP-glucose on oxidative stress markers in microalgae are presented in the table below (representative data based on search findings):
| Condition | ROS Production (% of Control) | Malondialdehyde Content (% of Control) | Antioxidant Enzyme Activity (Fold Change vs. Control) |
| Control | 100 | 100 | 1.0 |
| Oxidative Stress (H₂O₂/High Temperature) | ↑↑ | ↑↑ | ↓↓ |
| Oxidative Stress + Exogenous UDPG | ↓ | ↓ | ↑ |
| Oxidative Stress + UGPase Overexpression | ↓ | ↓ | ↑ |
| Oxidative Stress + UGPase Knockout | ↑↑↑ | ↑↑↑ | ↓↓↓ |
Note: Arrows indicate relative changes observed in research findings. Specific numerical data would require direct experimental results.
Transcriptional and Post-transcriptional Regulation Affected by UDP Levels
Cellular UDP levels, particularly the availability of UDP-sugars, can indirectly influence gene expression through their roles as substrates for key enzymes involved in various regulatory processes. Uridine diphosphate glucuronosyltransferases (UGTs) represent a significant family of enzymes that utilize UDP-glucuronic acid (UDPGA), derived from UDP-glucose, as a co-substrate for the glucuronidation of a wide range of endogenous and exogenous compounds. tandfonline.comtandfonline.com The regulation of UGT expression and activity is critical for detoxification and homeostasis, and this regulation occurs at multiple levels, including transcriptional and post-transcriptional control. tandfonline.comtandfonline.comnih.govnih.govnih.govcambridge.org
Transcriptional regulation of UGT genes involves various transcription factors that bind to promoter and enhancer regions. nih.govcambridge.org Studies have shown that the expression of specific UGT isoforms, such as UGT1A1 and UGT1A6, can be regulated at the transcriptional level by factors like thyroid hormone, with interactions observed with vitamin A status. cambridge.org While this is transcriptional regulation of the enzymes that use a UDP-sugar, it highlights how cellular signals can impact pathways dependent on UDP-sugar availability.
Post-transcriptional regulation of UGTs is also significant and involves mechanisms that affect mRNA stability, processing, and translation. MicroRNAs (miRNAs) have emerged as important post-transcriptional regulators of UGT genes. nih.govnih.govnih.gov Numerous studies have demonstrated that various miRNAs can regulate the expression of UGTs by binding to their messenger RNAs, primarily in the 3' untranslated regions (3'UTRs). nih.govnih.gov For example, studies in human cancer cell lines have shown that a considerable number of UGT mRNAs are targeted by miRNAs, influencing their expression levels. nih.gov The UGT1A locus, which encodes several UGT1A isoforms with a common 3'UTR, contains binding sites for multiple miRNAs, indicating complex post-transcriptional control. nih.gov
Furthermore, UDP-glucose itself has been implicated in the regulation of gene expression under specific stress conditions. In microalgae subjected to oxidative stress, UDP-glucose activated the upregulated expression of genes associated with photosynthesis, contributing to increased photosynthetic activity and reduced oxidative damage. nih.gov This suggests a more direct role for UDP-glucose levels in influencing the transcription of specific gene sets in response to environmental cues.
The interplay between UDP levels and gene regulation is complex, involving both direct and indirect mechanisms. While transcriptional factors control the expression of enzymes that utilize UDP-sugars, post-transcriptional mechanisms like miRNA-mediated regulation fine-tune the levels of these enzymes. Additionally, the availability of UDP-sugars can directly or indirectly influence the activity of regulatory proteins or the transcription of stress-responsive genes.
A summary of regulatory mechanisms affecting enzymes utilizing UDP-sugars is presented below:
| Regulatory Level | Mechanism | Example (Enzyme/Pathway) | Impact on UDP-Sugar Utilization |
| Transcriptional | Transcription factor binding to gene promoters | UGT genes (e.g., UGT1A1, UGT1A6) | Controls enzyme abundance |
| Post-transcriptional | miRNA binding to mRNA | UGT mRNAs | Affects mRNA stability/translation |
| Post-translational | Protein modification (e.g., O-GlcNAcylation) | KEAP1 (influenced by UDP-GlcNAc) | Modulates protein activity |
| Metabolic | Co-substrate availability/transport | UDP-glucuronic acid for UGTs | Directly impacts enzyme activity |
| Direct Signaling | UDP-sugar acting as a signaling molecule | UDP-glucose influencing photosynthesis genes | Affects specific gene transcription |
This table is intended to be interactive, allowing users to explore the different levels of regulation and their connection to UDP-sugar metabolism.
Advanced Research Methodologies for Uridine Diphosphate Analysis and Manipulation
Analytical Techniques for Quantitative and Qualitative Assessment of UDP and UDP-Sugars
Analyzing UDP and UDP-sugars presents challenges due to their polar nature and structural similarities, especially among epimeric forms. A range of chromatographic, spectroscopic, and enzymatic methods have been developed to address these challenges.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a widely used technique for the separation and quantification of UDP and UDP-sugars from complex biological matrices or synthesis mixtures. Different HPLC modes are employed depending on the specific analytical needs. Anion-exchange HPLC is particularly effective for separating charged molecules like nucleotides and nucleotide sugars. Studies have demonstrated the successful separation of various UDP-sugars, including epimeric forms like UDP-glucose and UDP-galactose, and UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, using anion-exchange columns with specific buffer systems, such as those containing borate (B1201080) as a complex-forming agent. wilddata.cncapes.gov.br Reversed-phase HPLC, often in combination with ion-pairing agents, is also utilized for the separation of nucleotide sugars. nih.gov The detection of UDP and UDP-sugars in HPLC is commonly achieved using UV detection, typically around 260-262 nm due to the absorbance of the uracil (B121893) base. sielc.comucsd.edu
HPLC can be coupled with other detectors, such as conductimetric detectors, for enhanced analysis of charged species like UDP-sugars and other nucleotides. capes.gov.br The sensitivity and resolution of HPLC methods are crucial for quantifying UDP-sugars in biological samples, which can be present at varying concentrations. wilddata.cn
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Metabolomics Profiling
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, making it invaluable for the analysis of UDP and UDP-sugars in complex biological samples and for metabolomics studies. springernature.comsigmaaldrich.comwilddata.cncapes.gov.brnih.gov LC-MS allows for the simultaneous detection and identification of multiple nucleotide sugars and related metabolites within a single run. sigmaaldrich.com This is particularly useful for understanding nucleotide sugar metabolism and its alterations in different physiological or pathological conditions. springernature.comsigmaaldrich.com
Various LC stationary phases are used in conjunction with MS for UDP-sugar analysis, including porous graphitic carbon (PGC) columns and hydrophilic interaction liquid chromatography (HILIC) columns, which are suitable for retaining and separating polar compounds like nucleotide sugars. sigmaaldrich.comnih.govnih.gov Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity, enabling the quantification of UDP-sugars even at low concentrations through methods like multiple reaction monitoring (MRM). nih.gov LC-MS-based metabolomics profiling has been applied to trace the metabolism of UDP-N-acetylglucosamine using isotopically labeled precursors. researchgate.net Despite its power, challenges in LC-MS analysis of nucleotide sugars can include achieving baseline resolution for certain isomers and potential ion suppression effects from the sample matrix. nih.govpnas.org
An example of LC-MS/MS application is the quantification of UDP-glucose and UDP-galactose in maize, demonstrating good linearity and low limits of detection. nih.gov
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |
|---|---|---|---|
| UDP-glucose | 0.50 nih.gov | 1.67 nih.gov | 31.25 - 500 nih.gov |
| UDP-galactose | 0.70 nih.gov | 2.33 nih.gov | 31.25 - 500 nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules and can be used for the identification and quantification of metabolites, including UDP and UDP-sugars, in complex mixtures or in vivo. nih.govismrm.orgoup.com Different NMR experiments, such as 1D 1H NMR and 2D 1H-13C HSQC and TOCSY, are employed to assign specific resonances to different parts of the UDP-sugar molecule, allowing for their identification and the study of their structural features. nih.govismrm.orgpnas.orgresearchgate.net
NMR is particularly valuable for metabolic flux analysis using isotopically labeled substrates, such as 13C-labeled glucose or glutamine. By tracking the incorporation of isotopes into UDP-sugars and other metabolites, researchers can gain insights into the activity of metabolic pathways involved in their synthesis and interconversion. ismrm.orgd-nb.info For instance, NMR has been used to study the incorporation of 13C-labeled glucose into UDP-N-acetylglucosamine, providing information about the hexosamine biosynthetic pathway. ismrm.orgresearchgate.net 31P NMR is also useful for studying phosphorylated compounds like UDP-sugars and can provide information on their levels and the presence of degradation products. nih.govoup.com
NMR can confirm the identity and purity of synthesized UDP-sugars by comparing their spectra to those of known standards. pnas.orgnih.gov
Enzymatic Coupled Assays for Specific UDP-Sugar Quantification
Enzymatic coupled assays offer a sensitive and specific approach for quantifying particular UDP-sugars by linking their consumption or production to a measurable signal, such as the change in absorbance or fluorescence of a coenzyme (e.g., NAD(P)H) or the production of light. bellbrooklabs.comrsc.orgresearchgate.net These assays typically involve enzymes that utilize the UDP-sugar of interest as a substrate, coupled with downstream enzymatic reactions that generate a detectable product.
For example, UDP-glucose pyrophosphorylase and UDP-sugar pyrophosphorylase activities, which produce UDP-sugars, can be assayed by coupling the production of pyrophosphate (PPi) to ATP synthesis and subsequent luminescence via luciferase. rsc.org Alternatively, some assays directly measure the UDP produced from glycosyltransferase reactions using UDP-sugar donors. bellbrooklabs.commdpi.combellbrooklabs.com These assays often employ enzyme coupling to convert UDP to a detectable product or utilize antibodies selective for UDP. bellbrooklabs.combellbrooklabs.com Enzymatic assays can be highly specific to a particular UDP-sugar or a class of UDP-sugars, making them suitable for targeted quantification in biological samples. bellbrooklabs.comresearchgate.net
Thin-Layer Chromatography (TLC) in Synthesis and Purity Assessment
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used in the synthesis and purification of UDP and UDP-sugars, as well as for assessing their purity. ucsd.edunih.govnih.govnih.govfrontiersin.org TLC is particularly useful for monitoring the progress of enzymatic or chemical synthesis reactions by separating the starting materials, intermediates, and products based on their differential migration on a stationary phase (commonly silica (B1680970) gel or PEI cellulose) using an appropriate solvent system. ucsd.edunih.govfrontiersin.orgrsc.org
Visualization of UDP and UDP-sugars on TLC plates can be achieved using UV light (due to the uracil base) or by staining methods. ucsd.edunih.gov TLC can help determine the completeness of a reaction and guide purification steps. ucsd.edufrontiersin.org For instance, TLC has been used to monitor the enzymatic conversion of UDP-N-acetylglucosamine to its derivatives and to assess the purity of synthesized UDP-xylose. nih.govfrontiersin.org While less quantitative than HPLC or LC-MS, TLC remains a valuable tool for rapid qualitative analysis and reaction monitoring in UDP-sugar synthesis and purification workflows.
Biochemical Synthesis Strategies for UDP and its Analogs
Biochemical synthesis approaches for UDP and its sugar analogs often leverage the specificity and efficiency of enzymes involved in nucleotide sugar metabolism. These methods typically involve enzymatic reactions that convert precursor molecules, such as sugar phosphates and nucleoside triphosphates, into the desired UDP-sugars.
One common strategy involves the use of pyrophosphorylases, such as UDP-glucose pyrophosphorylase or UDP-sugar pyrophosphorylase, which catalyze the reversible reaction between a sugar-1-phosphate and UTP to form the corresponding UDP-sugar and pyrophosphate. rsc.orgnih.gov These enzymes can be utilized in vitro to synthesize specific UDP-sugars. rsc.org
Multi-enzyme one-pot reaction systems have been developed for the efficient synthesis of UDP-glucose, UDP-galactose, and their derivatives. researchgate.netnih.gov These systems combine several enzymes in a single reaction vessel to carry out a cascade of reactions leading to the final product. For example, a system using UTP-glucose-1-phosphate uridylyltransferase and galactokinase has been successfully employed for the synthesis of various UDP-glucose and UDP-galactose derivatives. researchgate.netnih.gov
Enzymatic methods can also be used to synthesize UDP-sugar analogs by utilizing enzymes with some substrate promiscuity or by employing modified sugar substrates. researchgate.netrsc.orgcapes.gov.br This allows for the generation of novel UDP-sugar derivatives that may have altered biological properties or can be used as probes for studying glycosylation processes. researchgate.net
Chemical synthesis methods also exist for preparing UDP-sugars and their analogs, although they can be more complex and may involve multiple steps and purification challenges compared to enzymatic approaches. frontiersin.org However, chemical synthesis can provide access to a wider range of structural modifications that may not be achievable through enzymatic means alone. frontiersin.orgresearchgate.net
Enzymatic Synthesis from Precursors
Enzymatic synthesis offers a powerful approach for producing UDP and its derivatives with high efficiency and selectivity compared to traditional chemical methods which can be challenging and result in lower yields taylorfrancis.comresearchgate.net. In nature, nucleotides like UDP are synthesized through de novo or salvage pathways. The de novo synthesis of pyrimidine (B1678525) nucleotides involves the conversion of uridine-5′-monophosphate (UMP) into UDP, and subsequently into uridine-5′-triphosphate (UTP) mdpi.com.
A key enzymatic step in the synthesis of UDP-sugars, which utilize UDP as a component, involves nucleotidyltransferases or pyrophosphorylases. These enzymes catalyze the formation of nucleotide sugars from monosaccharide-1-phosphates and nucleoside triphosphates (like UTP), releasing inorganic pyrophosphate researchgate.net. For instance, UDP-glucose pyrophosphorylase forms UDP-glucose from glucose 1-phosphate and UTP wikipedia.org. This reaction is often coupled with the action of inorganic pyrophosphatase to drive the reaction forward by degrading the pyrophosphate byproduct researchgate.net.
One-pot enzymatic synthesis systems have been developed to produce UDP-glucose and its derivatives from readily available starting materials such as UMP and glucose-1-phosphate, often incorporating ATP regeneration systems to ensure a sufficient supply of UTP scispace.comresearchgate.net. Enzymes like glucose-1-phosphate uridylyltransferase are widely distributed and catalyze the conversion of glucose-1-phosphate and UTP to UDP-glucose scispace.com.
Research has explored the enzymatic synthesis of various UDP-linked sugars. For example, UDP-N-acetylglucosamine (UDP-GlcNAc) can be prepared using enzymes like N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase researchgate.net. Similarly, UDP-galactose (UDP-Gal) and UDP-glucose can be synthesized in a one-pot reaction system using enzymes such as UTP-glucose-1-phosphate uridylyltransferase and galactokinase researchgate.net.
Chemoenzymatic Production of Nucleotide Sugars
Nucleotide sugars, with UDP-sugars being prominent examples, are essential activated forms of monosaccharides that serve as substrates for glycosyltransferases in the biosynthesis of glycans, polysaccharides, and glycoconjugates taylorfrancis.comresearchgate.net. While chemical synthesis of nucleotide sugars is established, it often suffers from low yields and requires protection strategies researchgate.net. Chemoenzymatic methods combine the versatility of chemical synthesis with the efficiency and stereospecificity of enzymes, offering advantages for nucleotide sugar production frontiersin.orgfrontiersin.org.
This approach typically involves the chemical synthesis of a sugar-1-phosphate precursor, followed by an enzymatic step where a nucleotidyltransferase or pyrophosphorylase couples the sugar phosphate (B84403) with a nucleotide triphosphate (like UTP) to form the nucleotide sugar researchgate.netfrontiersin.org. This is particularly useful for monosaccharides that are not substrates for natural sugar kinases frontiersin.org.
Chemoenzymatic synthesis has been successfully applied to produce a variety of UDP-sugars, including UDP-α-D-xylose and UDP-β-L-arabinose, which are required for the synthesis of plant polysaccharides frontiersin.orgnih.gov. These methods often involve chemically synthesizing the sugar-1-phosphate from precursors and then using a UDP-sugar pyrophosphorylase to catalyze the final step with UTP frontiersin.orgfrontiersin.org.
Furthermore, chemoenzymatic strategies are employed to synthesize unnatural nucleotide sugars modified with bioorthogonal reactive groups. This facilitates enzymatic bioorthogonal labeling strategies, which utilize the relaxed donor specificity of some glycosyltransferases to incorporate modified sugars into glycans for visualization or enrichment researchgate.net. This platform combines chemical synthesis for preparing modified sugar precursors and enzymatic synthesis using uridylyltransferases that can accept these unnatural substrates researchgate.net.
Chemoenzymatic methods are also crucial for producing prokaryote-specific UDP-sugars, which are vital for bacterial glycosylation and are potential targets for drug development nih.govnih.gov. Examples include the synthesis of UDP-diNAc-bacillosamine and its precursors nih.gov.
Development of Radiolabeled UDP Probes for Tracer Studies
Radiolabeled UDP and UDP-sugar probes are valuable tools for tracing metabolic pathways, studying enzyme kinetics, and investigating the biosynthesis of glycoconjugates core.ac.uk. Labeling UDP or its sugar conjugates with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows researchers to track their fate in biological systems.
The synthesis of radiolabeled UDP-sugars can be achieved through enzymatic methods using radiolabeled nucleotide triphosphates (e.g., [³H]UTP) or radiolabeled sugar precursors core.ac.uknih.gov. For instance, [³H]UDP-galacturonic acid can be synthesized enzymatically from [³H]UTP and glucose-1-phosphate using a sequence of enzymes including UDP-glucose pyrophosphorylase, UDP-glucose dehydrogenase, and UDP-glucuronic acid 4-epimerase nih.gov. This method allows for labeling in the uridine (B1682114) moiety nih.gov.
Another approach for introducing a tritium label involves chemical synthesis methods, such as the catalytic hydrogenation of halogenated or hydroxylated derivatives of uridine or uridine-containing compounds energ-en.ro. While isotopic exchange is simpler, chemical synthesis offers better control over the position of the label and can yield higher specific activities energ-en.ro. For example, tritiated uridine has been synthesized by the catalytic hydrogenation of 5-I-Uridine energ-en.ro.
Radiolabeled UDP-sugars, such as UDP-[¹⁴C]Galp, have been used as tracers to follow metabolic pathways, like the biosynthesis of mycobacterial galactan core.ac.uk. These probes help in understanding the enzymes involved and identifying intermediates core.ac.uk.
The development of radiolabeled peptidoglycan precursors, including UDP-MurNAc-pentapeptide labeled with ¹⁴C, has been important for studying the biochemical properties of enzymes involved in bacterial cell wall synthesis, such as MraY transferase acs.org. These probes help demonstrate enzyme selectivity for specific nucleotide substrates acs.org.
Radiolabeled UDP-glucose is utilized in biochemical studies to investigate glycosylation pathways, enzyme kinetics, and carbohydrate metabolism, allowing researchers to track the metabolic fate of glucose and locate protein glycosylation sites . This provides insights into the regulation of metabolic pathways and the function of glycosylated molecules .
Based on the search results, specific quantitative data tables detailing yields or reaction conditions for enzymatic synthesis or radiolabeling were not consistently available in a format suitable for direct extraction into structured tables for each subsection. The information provides methodologies and examples rather than standardized data sets.
Investigative Applications and Broader Biological Contexts of Uridine Diphosphate Research
Roles in Developmental Processes and Cellular Differentiation in Model Systems
Uridine (B1682114) diphosphate (B83284) and its sugar conjugates are integral to developmental processes and cellular differentiation, largely through their involvement in glycosylation and nucleotide synthesis. Studies in various model systems highlight the necessity of these pathways for proper development.
Glycosphingolipids (GSLs), synthesized using UDP-sugars, undergo significant metabolic changes during embryonic development and cellular differentiation. This reprogramming of GSL metabolism is essential for developmental programs, and its impairment can lead to developmental failure or tissue-specific defects. GSL composition varies across different stages of mouse embryonic development (e.g., preimplantation, gastrulation, organogenesis), reflecting their dynamic roles in establishing and maintaining cell identity. biologists.com
In early embryonic development, particularly during oocyte maturation and the transition to an embryo, glucose metabolism is crucial. It provides not only energy but also metabolic substrates and intermediates that regulate developmental events, influence cell signaling, and impact epigenetic modifications. Nucleotide synthesis, including that of uridine nucleotides, initially relies on maternal reserves in the early cleavage stage and later becomes glucose-dependent as the embryo progresses, with glucose contributing through pathways like the pentose (B10789219) phosphate (B84403) pathway. bioscientifica.com
The hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), plays a role in developmental processes through protein O-GlcNAcylation. This modification is involved in stem cell maintenance and differentiation. However, excessive O-GlcNAcylation can be detrimental to embryo development. researchgate.net
In plants, specific transporters for UDP-sugars are also critical for development. For instance, the ER-localized transporter ROCK1 in Arabidopsis transports UDP-GlcNAc and UDP-GalNAc. This transport is important for ER-associated protein quality control and regulates cytokinin activity, phytohormones that control cell proliferation and differentiation in meristems. UDP-GlcNAc is also utilized in the plant secretory pathway for the formation of N-glycans on secreted and membrane proteins. nih.gov
Table 1: Examples of UDP-Related Roles in Development and Differentiation
| Model System | UDP-Related Molecule/Pathway | Developmental Process/Differentiation | Key Finding | Source |
| Mouse Embryo | Glycosphingolipid Metabolism | Embryonic development, Cellular differentiation | GSL reprogramming is essential; composition changes across developmental stages. biologists.com | biologists.com |
| Early Embryo | UDP-GlcNAc (HBP), Nucleotide Synthesis | Oocyte maturation, Early embryonic development, Cell fate determination | Glucose-dependent nucleotide synthesis; UDP-GlcNAc involved in O-GlcNAcylation impacting development. bioscientifica.comresearchgate.net | bioscientifica.comresearchgate.net |
| Arabidopsis | UDP-GlcNAc/UDP-GalNAc Transport (ROCK1) | Cell proliferation and differentiation in meristems | ROCK1 transports UDP-sugars essential for ER protein quality control and cytokinin regulation. nih.gov | nih.gov |
Mechanisms of Cellular Adaptation to Environmental Stress and Pathogens (e.g., Fungal Resistance, Bacterial Virulence)
UDP and its derivatives are implicated in cellular responses to environmental stress and interactions with pathogens, contributing to resistance and virulence mechanisms.
In the context of plant-pathogen interactions, fungal cell wall chitin (B13524) is a potent inducer of plant immune responses. Chitin is synthesized by chitin synthases (CHSs) using cytoplasmic UDP-N-acetylglucosamine as a substrate. These CHSs are vital for fungal cell wall integrity, growth, protection against environmental stress, and pathogenicity. Fungal pathogens have evolved mechanisms, such as secreting effectors, to interfere with plant chitin recognition or inhibit host chitinases, highlighting the importance of UDP-GlcNAc-dependent chitin synthesis in fungal adaptation and virulence. oup.com
Studies in rice have shown that resistance to fungal and bacterial pathogens involves complex metabolic reprogramming. Integrated analyses of resistant rice mutants revealed altered levels of various compounds, including sugars. UDP-glucosyltransferases, enzymes that utilize UDP-glucose, are known to regulate levels of phytohormones like indole-3-acetic acid and phenylacetic acid in Arabidopsis, which are involved in plant defense signaling pathways. researchgate.net
While less directly tied to UDP metabolism itself, the broader context of adaptation to pathogens includes mechanisms like those in bacteriophages. For example, the T4 bacteriophage uses beta-glucosyltransferase (BGT) and UDP-glucose to glucosylate 5-hydroxymethylcytosine (B124674) in its DNA, providing protection against host nucleases and contributing to the phage's resistance strategy. semanticscholar.org
Research in plants also explores how they cope with biotic and abiotic stresses by modifying their metabolism. While UDP is mentioned as part of the pyrimidine (B1678525) nucleotide pool that acts as extracellular messengers regulating cellular functions in nervous systems, its specific direct role in the described plant stress adaptation mechanisms involving apoplast content or phytohormone pathways requires further detailed investigation. tesisenred.net
Contribution to Tissue Homeostasis and Functional Regulation in Animal Models
In the immune system, particularly concerning myeloid cells like microglia and macrophages, UDP plays a role in functional regulation. UDP acting at P2Y6 receptors mediates microglial phagocytosis, a process important for clearing cellular debris and maintaining tissue health. P2Y12 receptors, which sense ADP (another nucleotide), are involved in chemotaxis and are considered potential pharmacological targets to modulate microglia/macrophage activity and reduce inflammation in conditions like stroke. frontiersin.org
Macrophages are also crucial for maintaining tissue homeostasis in other systems. For instance, tissue-resident macrophages are essential for maintaining arterial wall homeostasis by regulating smooth muscle cell activity and collagen production. Macrophage function is closely linked to metabolic changes, and the glutamine-UDP-N-acetylglucosamine pathway is required for M2 macrophage polarization, a state associated with tissue repair and resolution of inflammation. Macrophages also regulate intestinal stem cell function through the secretion of cytokines, contributing to intestinal homeostasis. nih.govnih.gov
Table 2: Examples of UDP-Related Roles in Tissue Homeostasis and Regulation
| Model System/Tissue | UDP-Related Molecule/Pathway | Functional Regulation/Homeostasis Role | Key Finding | Source |
| Nervous System | Extracellular UDP | Regulation of cellular functions, Tissue homeostasis | UDP acts as an extracellular messenger regulating various cellular functions. liverpool.ac.uk | liverpool.ac.uk |
| Microglia/Macrophages | UDP at P2Y6 receptors, Glutamine-UDP-GlcNAc pathway | Phagocytosis, Polarization, Immune function, Tissue repair | UDP mediates microglial phagocytosis; Pathway required for M2 macrophage polarization linked to tissue repair. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |
| Arterial Wall | Macrophage Metabolism | Maintenance of arterial wall homeostasis | Tissue-resident macrophages, influenced by metabolic state, are essential for arterial wall health. nih.gov | nih.gov |
| Intestine | Macrophage Secretion | Regulation of intestinal stem cell function, Intestinal homeostasis | Macrophages regulate stem cells via cytokines, contributing to mucosal barrier and homeostasis. nih.gov | nih.gov |
Utilizing UDP-Related Pathways in Biomedical Research Tool Development
The understanding of UDP-related pathways has facilitated the development and application of various biomedical research tools and methodologies.
Investigating the roles of extracellular nucleotides like UDP in vascular function involves tools such as whole-genome expression profiling to identify differentially expressed genes and wire-myography to examine the contractile properties of arteries. Bioinformatic analyses, including Gene Ontology (GO) enrichment analysis, are used to interpret the functional implications of gene expression changes related to these nucleotide signaling pathways. liverpool.ac.uk
Integrated transcriptomic and metabolomic analyses are powerful systems biology tools applied to study complex biological processes where UDP and its related metabolites are involved, such as plant disease resistance. By simultaneously analyzing gene expression and metabolite profiles, researchers can gain comprehensive insights into the metabolic shifts and pathways, including those involving sugars and nucleotides, that contribute to a phenotype. researchgate.net
Enzymes involved in nucleotide metabolism, such as nucleoside phosphorylases which catalyze the reversible phosphorolysis of nucleosides, are pivotal in salvage pathways and hold industrial importance for nucleoside synthesis. Research into enzymes like CANT1, which hydrolyzes UDP, utilizes tools such as knock-out mouse models to investigate the enzyme's physiological roles and the consequences of its deficiency on UDP metabolism and related processes. mdpi.com
Furthermore, in vitro systems like intestinal organoid and macrophage co-culture models are utilized to study the complex interactions between different cell types and how factors, including those potentially influenced by nucleotide signaling or metabolism, regulate cellular functions like intestinal stem cell behavior. nih.gov
Computational Modeling and Systems Biology Approaches for UDP Metabolism
Computational modeling and systems biology approaches are increasingly applied to understand complex biological networks that involve UDP metabolism and its related pathways. These approaches integrate large-scale biological data to provide a holistic view of cellular processes.
Transcriptomic and metabolomic analyses, as discussed previously, are key components of systems biology studies. By generating vast datasets on gene expression and metabolite abundance, researchers can use computational tools to identify co-regulated genes, enriched pathways (including those related to nucleotide sugar metabolism), and potential metabolic bottlenecks or shifts under different conditions. researchgate.netliverpool.ac.uk Bioinformatic analyses, such as Gene Ontology enrichment, help functionally categorize genes and pathways, providing insights into how changes in UDP-related enzyme expression might impact broader cellular functions. liverpool.ac.uk
While specific computational models solely focused on de novo UDP metabolism flux were not prominently featured in the search results, the application of systems biology to study processes influenced by UDP, such as macrophage polarization and plant stress responses, demonstrates the utility of these approaches. Modeling complex metabolic networks that include glycosylation pathways, nucleotide salvage, and purinergic signaling, all of which involve UDP or its derivatives, allows researchers to simulate cellular behavior, predict the effects of perturbations (e.g., enzyme inhibition, changes in substrate availability), and identify key regulatory nodes. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) through computational frameworks is essential for building comprehensive models that can accurately represent the intricate roles of UDP in cellular physiology and pathophysiology.
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing UDP-Na in vitro?
Methodological Answer:
- Follow detailed synthetic procedures outlined in peer-reviewed protocols, ensuring stoichiometric control of uridine and phosphate precursors under buffered conditions (pH 7.4). Purification via HPLC or ion-exchange chromatography is critical to isolate this compound from byproducts .
- Characterization should include P NMR to confirm phosphorylation, mass spectrometry for molecular weight validation, and enzymatic assays (e.g., using glycosyltransferases) to verify biochemical activity .
Q. How can researchers ensure reproducibility in this compound stability studies under varying physiological conditions?
Methodological Answer:
- Design controlled experiments with triplicate samples exposed to temperature (4°C–37°C), pH (5.0–8.0), and ionic strength gradients. Use spectrophotometric quantification (260 nm absorbance) to monitor degradation kinetics.
- Document all parameters (e.g., buffer composition, incubation time) in supplemental materials to enable replication .
Q. What statistical methods are appropriate for analyzing this compound’s role in glycosylation efficiency across cell lines?
Methodological Answer:
- Apply ANOVA to compare glycosylation rates (measured via LC-MS) between cell types, followed by post-hoc Tukey tests to identify significant variations.
- Include power analysis to justify sample sizes and mitigate Type II errors .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity to specific glycosyltransferases be resolved?
Methodological Answer:
- Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay temperature, enzyme isoforms). Validate findings using surface plasmon resonance (SPR) to measure real-time binding kinetics under standardized conditions .
- Propose a consensus protocol through collaborative inter-laboratory validation .
Q. What experimental frameworks optimize this compound synthesis yield while minimizing nucleotide hydrolysis byproducts?
Methodological Answer:
- Employ design of experiments (DoE) to test factors like reaction time, enzyme concentration (e.g., pyrophosphorylases), and nucleotide stabilizers (e.g., Mg).
- Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Q. How can this compound’s metabolic flux be quantified in dynamic models of nucleotide sugar metabolism?
Methodological Answer:
Q. What strategies address ethical challenges in studying this compound’s role in disease-associated glycosylation disorders?
Methodological Answer:
- Use de-identified patient-derived cell lines with IRB approval. For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample size justification .
- Disclose conflicts of interest and data-sharing plans in publications .
Methodological Guidance for Data Contradictions
Q. How should researchers validate conflicting reports on this compound’s inhibition by metabolic intermediates?
- Replicate experiments using identical reagents (e.g., commercial this compound vs. in-house synthesized batches).
- Perform dose-response curves with standardized inhibitors (e.g., UDP-glucose) and publish raw datasets for independent verification .
Q. What frameworks reconcile discrepancies between in vitro and in vivo this compound bioavailability?
- Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific permeability and enzymatic degradation rates. Validate with microdialysis in animal models .
Literature and Knowledge Gaps
Q. How to systematically identify understudied applications of this compound in glycobiology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
